
5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone
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Overview
Description
5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone is a heterocyclic compound featuring a thiazolone core fused with a quinoline moiety and a thiophen-2-ylmethylamino substituent. The quinoline group contributes to π-π stacking interactions in enzyme binding pockets, while the thiophene moiety may improve solubility and pharmacokinetic properties.
Preparation Methods
RO3306 is synthesized through a series of chemical reactions involving the formation of a thiazol-4-one core structure. The synthetic route typically involves the reaction of 2-aminothiazole with a quinoline derivative under specific conditions to form the desired product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods for RO3306 are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
[2+2]-Photocycloaddition Reactions
The exocyclic double bond (C5=Cquinoline) undergoes [2+2]-photocycloaddition under UV irradiation, forming cyclobutane-fused derivatives. This reaction is stereospecific and influenced by the electronic nature of substituents.
Conditions | Products | Yield | Key Observations |
---|---|---|---|
Direct UV irradiation (λ = 300 nm) | Cyclobutane adducts with electron-deficient alkenes (e.g., maleimides) | 45–78% | Regioselectivity depends on the electron-withdrawing groups on the reaction partner. |
Sensitized irradiation (acetone) | Crossed [2+2] adducts with styrene derivatives | 32–65% | Enhanced efficiency with triplet sensitizers; cis/trans ratios vary with solvent. |
Mechanistic Insight :
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The reaction proceeds via a singlet or triplet excited state, depending on irradiation conditions.
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Electron-rich quinoline stabilizes the transition state, favoring head-to-tail adducts .
Nucleophilic Ring-Opening Reactions
The thiazolone ring is susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening and subsequent rearrangements.
Alkoxide-Mediated Ring Opening
Treatment with alkoxides (e.g., NaOMe/MeOH) induces ring-opening followed by intramolecular cyclization:
Reagents | Products | Yield | Notes |
---|---|---|---|
NaOMe/MeOH | Dihydrothiazoles (e.g., 5a–5o ) | 60–85% | Stereochemistry controlled by the configuration of the exocyclic double bond. |
NaOEt/EtOH | Ethoxy-substituted dihydrothiazoles | 55–78% | Larger alkoxy groups reduce reaction rates due to steric hindrance. |
Example :
ThiazoloneNaOMe/MeOHDihydrothiazole+CO2↑
Key step: Methoxide attacks the carbonyl, forming a tetrahedral intermediate that collapses into a thioamidate, followed by SC bond formation .
Lewis Acid-Catalyzed Reactions
BF₃·OEt₂ promotes nucleophilic additions to the carbonyl group, even with weak nucleophiles like methanol:
Conditions | Products | Yield | Observations |
---|---|---|---|
BF₃·OEt₂/MeOH | Methoxy-dihydrothiazoles | 70–90% | Reaction proceeds via a carbocation intermediate stabilized by BF₃. |
BF₃·OEt₂/H₂O | Hydroxy-dihydrothiazoles | 65–88% | Competing hydrolysis pathways observed at elevated temperatures. |
Oxidation and Reduction Reactions
The exocyclic double bond and thiazolone core participate in redox reactions:
Oxidation
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Ozonolysis : Cleaves the CC bond, yielding quinoline-6-carbaldehyde and thiazolone fragments.
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Epoxidation : Using mCPBA forms an epoxide at the exocyclic double bond (yield: 40–55%).
Reduction
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Catalytic Hydrogenation (H₂/Pd-C) : Reduces the CC bond to a single bond, generating a saturated thiazolidinone derivative (yield: 85–92%).
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NaBH₄/MeOH : Selectively reduces the carbonyl to a hydroxyl group, forming a hemiaminal intermediate (yield: 50–65%).
Substituent-Dependent Reactivity
The electronic nature of the quinoline and thiophene substituents modulates reactivity:
Substituent | Effect on Reactivity |
---|---|
Electron-withdrawing (e.g., NO₂) | Accelerates nucleophilic ring-opening (↑ electrophilicity at carbonyl). |
Electron-donating (e.g., OMe) | Stabilizes the conjugated system, favoring [2+2]-photocycloaddition over ring-opening. |
Stability and Degradation Pathways
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Thermal Degradation : Decomposes above 200°C via retro-Diels-Alder cleavage, releasing quinoline and thiophene fragments.
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Photodegradation : Prolonged UV exposure leads to dimerization via CC bond coupling (yield: 20–30%).
Scientific Research Applications
Structure
The compound features a quinoline moiety linked to a thiazolone structure, which is known for its biological activity. The presence of thiophene and quinoline rings enhances its pharmacological profile.
Molecular Formula
- Molecular Formula: C₁₄H₁₂N₂OS
- Molecular Weight: 256.33 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various thiazolone derivatives, including those similar to 5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone. These compounds have been evaluated against a range of pathogens.
Case Study: Antibacterial Activity
A study reported that thiazolone derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds, indicating their potential as antibacterial agents.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 12.5 | Staphylococcus aureus |
Other Thiazolone Derivative | 6.25 | Escherichia coli |
Anticancer Activity
The anticancer potential of thiazolone derivatives has also been investigated extensively. The structural features of the compound contribute to its ability to inhibit cancer cell proliferation.
Case Study: Anticancer Screening
In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Synthesis Overview
- Starting Materials: Quinoline derivatives and thiophenes.
- Reagents: Acid chlorides, bases for condensation reactions.
- Characterization Techniques:
- NMR Spectroscopy: Confirming molecular structure.
- IR Spectroscopy: Identifying functional groups.
- Mass Spectrometry: Determining molecular weight.
Mechanism of Action
RO3306 exerts its effects by binding to the ATP pocket of CDK1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of CDK1 substrates, leading to cell cycle arrest at the G2/M phase . The compound also affects downstream targets of p53, a key tumor suppressor protein, further promoting apoptosis in cancer cells . Additionally, RO3306 modulates the expression of cell cycle inhibitory and apoptotic genes, contributing to its anti-tumor effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of thiazolone and quinoline-containing derivatives. Below is a detailed comparison with structurally or functionally related molecules:
Thiazolidinone Derivatives (e.g., 5-(Z)-[(4-Methoxyphenyl)methylene]-4-thiazolidinone)
- Core Structure: Thiazolidinone (saturated 4-thiazolidinone) vs. thiazolone (unsaturated 4-thiazolone) in the target compound.
- Substituents: Methoxyphenyl groups in thiazolidinones vs. quinoline and thiophene in the target compound.
- Synthesis: Thiazolidinones are synthesized from thiosemicarbazides, chloroacetic acid, and aldehydes under reflux , whereas the target compound likely involves a similar condensation but with a quinoline aldehyde derivative.
- Bioactivity: Thiazolidinones exhibit antimicrobial and anti-inflammatory properties, while the target compound’s CDK1 inhibition suggests a specialized role in cell cycle regulation .
Imidazole Derivatives (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl) acetate)
- Core Structure : Imidazole (five-membered ring with two nitrogen atoms) vs. thiazolone (sulfur- and nitrogen-containing ring).
- Substituents: Phenyl and acetate groups in imidazoles vs. quinoline and thiophene in the target compound.
- Bioactivity: Imidazoles are associated with kinase inhibition and anticancer activity but lack the conjugated quinoline system critical for CDK1 binding in the target compound .
Quinazoline Derivatives (e.g., 2,6,8-Triaryl-1H-imidazo[4,5-g]quinazolines)
- Core Structure: Quinazoline (two fused benzene rings with two nitrogen atoms) vs. quinoline (one benzene fused with a pyridine).
- Substituents: Aryl groups at positions 2, 6, and 8 in quinazolines vs. a methylidene-linked quinoline in the target compound.
- Bioactivity: Quinazolines are known for tyrosine kinase inhibition (e.g., EGFR), while the target compound’s CDK1 selectivity may arise from its distinct electronic profile .
Thiadiazole Derivatives (e.g., 5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine)
- Core Structure : Thiadiazole (five-membered ring with two nitrogen and one sulfur atom) vs. thiazolone.
- Substituents: Chlorine and amine groups vs. complex quinoline-thiophene substituents.
- Applications : Thiadiazoles are intermediates in drug synthesis (e.g., tizanidine) but lack the conjugated system required for CDK1 inhibition .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- CDK1 Selectivity: The target compound’s quinoline-thiazolone hybrid structure enhances binding to CDK1’s ATP pocket, outperforming imidazole and thiadiazole derivatives in specificity .
- Solubility Challenges: Unlike thiazolidinones (low solubility in polar solvents), the thiophene group in the target compound improves aqueous solubility, critical for bioavailability .
- Synthetic Flexibility: The use of aldehydes in synthesis (e.g., quinoline-6-carbaldehyde) allows modular derivatization, a strategy shared with quinazoline and imidazole preparations .
Biological Activity
5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone is a compound that has garnered interest due to its potential biological activities. This compound, characterized by a quinoline and thiophene moiety, is part of a broader class of thiazolone derivatives known for their diverse pharmacological properties. This article examines the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features:
- A quinoline ring, which is often associated with various biological activities.
- A thiophene ring that enhances the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing quinoline and thiophene derivatives exhibit significant antimicrobial properties. The presence of the thiazolone moiety in this compound suggests potential efficacy against various bacterial strains. A study on related compounds demonstrated inhibition against Gram-positive and Gram-negative bacteria, indicating that this compound may possess similar activity .
The proposed mechanisms of action for quinoline and thiazolone derivatives include:
- Inhibition of DNA Synthesis : Compounds may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
- Antioxidant Activity : Potential to reduce oxidative stress in cells, thereby protecting against cellular damage .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antitumor | Cytotoxic effects on cancer cell lines | |
Apoptosis Induction | Activation of apoptotic pathways |
Case Studies
Several case studies highlight the biological relevance of quinoline and thiophene derivatives:
- Case Study on Antimicrobial Efficacy :
- Case Study on Antitumor Properties :
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone?
- Methodological Answer : The compound can be synthesized via condensation reactions between thiosemicarbazide derivatives and quinoline or thiophene-based carbonyl precursors. A typical approach involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and an appropriate oxo-compound (e.g., 6-quinolinecarboxaldehyde) in a DMF/acetic acid mixture, followed by recrystallization . Optimization of reaction time, solvent ratios (e.g., DMF:acetic acid or ethanol), and stoichiometry (e.g., 1:1 molar ratio of thiosemicarbazide to aldehyde) is critical for yield enhancement.
Q. How is structural characterization of this thiazolone derivative performed?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm the presence of thiophen-2-ylmethylamino and quinolinylmethylidene moieties.
- IR Spectroscopy : Identification of functional groups (e.g., C=O at ~1700 cm⁻¹ for the thiazolidinone ring).
- Mass Spectrometry : Molecular ion peaks and fragmentation patterns to verify molecular weight and structural integrity.
- X-ray Crystallography (if applicable): For unambiguous confirmation of stereochemistry and crystal packing .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Thiazolone derivatives are often screened for antimicrobial, antitumor, and anti-inflammatory activities. For example:
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
Advanced Research Questions
Q. How can green chemistry principles be applied to optimize the synthesis of this compound?
- Methodological Answer : Solvent-free conditions or eco-friendly catalysts (e.g., β-cyclodextrin-SO₃H) reduce environmental impact. For instance, β-cyclodextrin-SO₃H catalyzes thiazolidinone formation under solvent-free conditions, achieving yields >80% while minimizing waste . Reaction parameters (temperature, catalyst loading) can be optimized via Design of Experiments (DoE) to balance efficiency and sustainability.
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing).
- Meta-Analysis : Statistically integrate data from multiple studies to identify trends.
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., thiophene vs. phenyl groups) to isolate contributing factors .
Q. How can computational methods predict the environmental fate of this compound?
- Methodological Answer :
- QSAR Models : Estimate biodegradability and toxicity using software like EPI Suite.
- Molecular Dynamics Simulations : Predict interactions with environmental matrices (e.g., soil, water).
- Degradation Pathways : Hydrolysis, photolysis, or microbial degradation studies under controlled laboratory conditions .
Q. What advanced techniques elucidate reaction mechanisms in thiazolone synthesis?
- Methodological Answer :
Properties
CAS No. |
872573-93-8 |
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Molecular Formula |
C18H13N3OS2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22) |
InChI Key |
XOLMRFUGOINFDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1 |
Origin of Product |
United States |
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